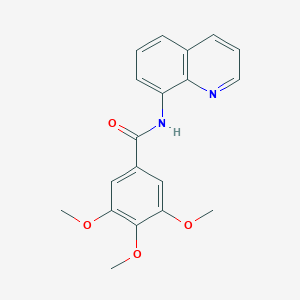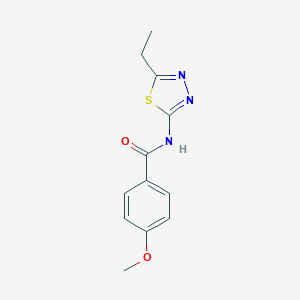![molecular formula C20H20N2 B289777 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine](/img/structure/B289777.png)
7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine is a chemical compound that belongs to the benzodiazepine family. It is a type of psychoactive drug that has been of great interest to the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This binding enhances the activity of GABA, which is an inhibitory neurotransmitter that reduces the excitability of neurons. The overall effect is a decrease in anxiety, seizure activity, and arousal.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine are primarily related to its interaction with the GABA receptor. It has been shown to increase the opening of chloride ion channels, leading to an influx of chloride ions and hyperpolarization of the neuron. This results in a decrease in neuronal excitability, which is responsible for the anxiolytic, anticonvulsant, and sedative effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine in lab experiments include its high potency, selectivity, and specificity for the GABA receptor. This makes it a valuable tool for studying the role of the GABA receptor in various neurological disorders. However, the limitations of using this compound include its potential for abuse and addiction, which may limit its use in clinical settings.
Orientations Futures
The future directions for 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine include further research into its potential therapeutic applications, as well as the development of new analogs with improved pharmacokinetic properties. Additionally, the use of this compound in combination with other drugs may lead to synergistic effects that could enhance its therapeutic efficacy. Overall, the continued study of this compound and its derivatives may lead to the development of new treatments for a variety of neurological disorders.
Méthodes De Synthèse
The synthesis of 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine involves the reaction of 4-methylphenylhydrazine with 1-(2-bromoethyl)-7-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate in the presence of a palladium catalyst. This reaction produces the desired compound in good yield and high purity.
Applications De Recherche Scientifique
The scientific research application of 7-Methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine is primarily focused on its potential use as a therapeutic agent for various neurological disorders. It has been shown to have anxiolytic, anticonvulsant, and sedative effects, making it a promising candidate for the treatment of anxiety, epilepsy, and insomnia.
Propriétés
Formule moléculaire |
C20H20N2 |
|---|---|
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
7-methyl-10-(4-methylphenyl)-1,2,3,3a-tetrahydrocyclopenta[c][1,2]benzodiazepine |
InChI |
InChI=1S/C20H20N2/c1-13-6-9-15(10-7-13)20-16-4-3-5-18(16)21-22-19-12-14(2)8-11-17(19)20/h6-12,18H,3-5H2,1-2H3 |
Clé InChI |
WTQCOAQCKURKQD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C3CCCC3N=NC4=C2C=CC(=C4)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3CCCC3N=NC4=C2C=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



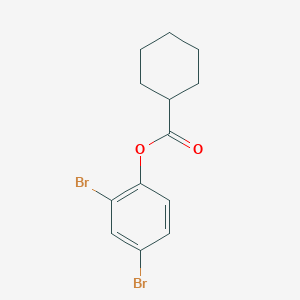
![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
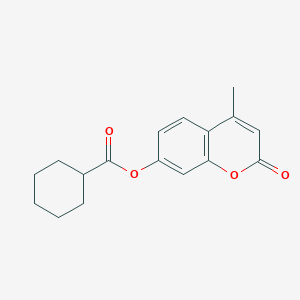
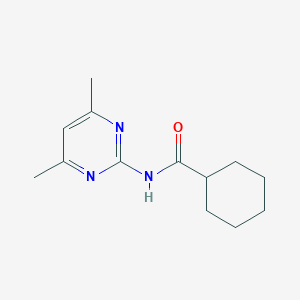

![N-[4-(diethylamino)phenyl]cyclopentanecarboxamide](/img/structure/B289707.png)
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)
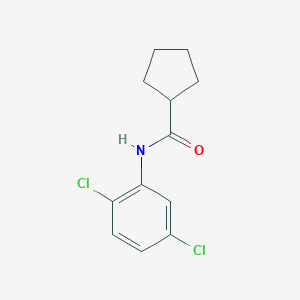
![2,4-dichloro-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B289712.png)

